1-(Aminomethyl)cyclohexane-1-carbonitrile
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Overview
Description
1-(Aminomethyl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol It is characterized by the presence of an aminomethyl group attached to a cyclohexane ring, which also bears a carbonitrile group
Preparation Methods
The synthesis of 1-(Aminomethyl)cyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 1-(aminomethyl)cyclohexanol, which is then dehydrated to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Aminomethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)cyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Aminomethyl)cyclohexane-1-carbonitrile can be compared with similar compounds such as:
Cyclohexanecarbonitrile: Lacks the aminomethyl group, resulting in different reactivity and applications.
1-(Aminomethyl)cyclohexanol: Contains a hydroxyl group instead of a carbonitrile group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications.
Biological Activity
1-(Aminomethyl)cyclohexane-1-carbonitrile is an organic compound with a unique structure that includes a cyclohexane ring, an amino group, and a cyano group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, driven by the biological activities associated with its functional groups.
Chemical Structure and Properties
The molecular formula of this compound is C8H14N2. The presence of both the amine and cyano groups contributes to its reactivity and biological activity.
Key Features:
- Amine Group: Known for its ability to interact with various biological targets.
- Cyano Group: Imparts unique chemical properties that can influence biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on this compound is limited.
- Antioxidant Properties: Compounds with similar structures have shown antioxidant capabilities, which may extend to this compound as well.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Potential activity against bacterial strains | |
Antioxidant | Possible antioxidant effects | |
Cytotoxicity | Limited data available; requires further study |
Synthesis Methods
Several synthesis methods for this compound have been documented, allowing for the exploration of its biological properties.
Common Methods:
- Cyclization Reactions: This compound can participate in cyclization, forming more complex cyclic structures which may enhance biological activity.
Case Studies
While direct case studies on this compound are sparse, related compounds have been investigated extensively:
Case Study 1: Antimicrobial Evaluation
In a study evaluating similar amine-containing compounds, researchers found significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may exhibit comparable effects due to its structural similarities .
Case Study 2: Antioxidant Screening
Another study assessed the antioxidant capacity of various compounds using DPPH and ABTS assays. Compounds with similar functional groups demonstrated notable antioxidant properties, indicating that this compound could also possess such activities .
Properties
IUPAC Name |
1-(aminomethyl)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-6-8(7-10)4-2-1-3-5-8/h1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXSRXFFVQUSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513267-68-9 |
Source
|
Record name | 1-(aminomethyl)cyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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